N1-(2,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine
CAS No.:
Cat. No.: VC13391565
Molecular Formula: C10H14Cl2N2
Molecular Weight: 233.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14Cl2N2 |
|---|---|
| Molecular Weight | 233.13 g/mol |
| IUPAC Name | N'-[(2,4-dichlorophenyl)methyl]-N'-methylethane-1,2-diamine |
| Standard InChI | InChI=1S/C10H14Cl2N2/c1-14(5-4-13)7-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5,7,13H2,1H3 |
| Standard InChI Key | QHVZHXVHFVJGKC-UHFFFAOYSA-N |
| SMILES | CN(CCN)CC1=C(C=C(C=C1)Cl)Cl |
| Canonical SMILES | CN(CCN)CC1=C(C=C(C=C1)Cl)Cl |
Introduction
N1-(2,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine, with the CAS number 1096873-47-0, is a chemical compound that belongs to the class of organic amines. It is specifically a derivative of ethane-1,2-diamine, where one of the nitrogen atoms is substituted with a 2,4-dichlorobenzyl group and a methyl group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis Methods
The synthesis of N1-(2,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine typically involves the reaction of N1-methylethane-1,2-diamine with 2,4-dichlorobenzyl chloride or a similar precursor. This reaction can be facilitated under various conditions, such as in the presence of a base or in a solvent like pyridine or dimethylformamide.
Example Synthesis Conditions:
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Reagents: N1-methylethane-1,2-diamine, 2,4-dichlorobenzyl chloride
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Solvent: Pyridine or DMF
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Conditions: Room temperature or elevated temperature under inert atmosphere
Spectroscopic Analysis
Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are commonly used to analyze and confirm the structure of N1-(2,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine.
| Spectroscopic Method | Expected Data |
|---|---|
| 1H NMR | Signals for aromatic protons, methylene groups, and methyl group |
| 13C NMR | Signals for aromatic carbons, methylene carbons, and methyl carbon |
| LC-MS | Molecular ion peak corresponding to the molecular weight |
Potential Applications
While specific applications of N1-(2,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine are not widely documented, compounds with similar structures are often explored for their biological activities, such as antimicrobial or antiproliferative effects. The presence of chlorine atoms and the benzyl group may enhance interactions with biological targets.
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